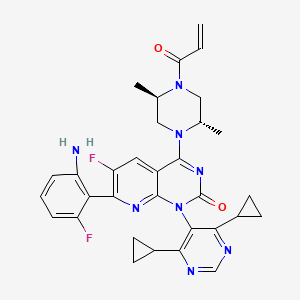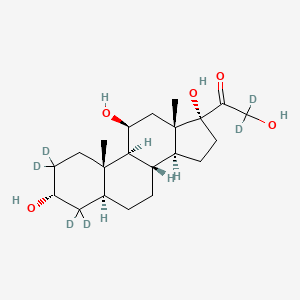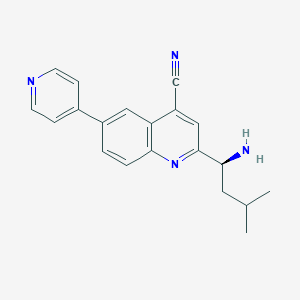
Aak1-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aak1-IN-2 is a novel inhibitor targeting Adaptor Associated Kinase 1 (AAK1), a member of the Ark1/Prk1 family of serine/threonine kinases. AAK1 plays a crucial role in modulating receptor endocytosis by binding clathrin and regulating the function of the adaptor protein 2 (AP2) complex . This compound has shown potential in therapeutic applications, particularly in the treatment of neuropathic pain and various viral infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Aak1-IN-2 involves a series of chemical reactions, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:
- Formation of the core structure through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Optimization of the compound’s properties through various chemical modifications .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions: Aak1-IN-2 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance its inhibitory activity and selectivity .
Aplicaciones Científicas De Investigación
Aak1-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of AAK1 and its role in cellular signaling pathways.
Medicine: Explored as a therapeutic agent for the treatment of neuropathic pain, Alzheimer’s disease, Parkinson’s disease, and various viral infections such as Hepatitis C, Dengue, Ebola, and COVID-19
Mecanismo De Acción
Aak1-IN-2 exerts its effects by inhibiting the enzymatic activity of AAK1. The compound binds to the catalytic domain of AAK1, preventing its interaction with the adaptor protein 2 (AP2) complex. This inhibition disrupts the phosphorylation of the AP2 complex, thereby modulating receptor endocytosis and affecting various cellular processes . The molecular targets and pathways involved include the clathrin-mediated endocytic pathway and the Notch signaling pathway .
Comparación Con Compuestos Similares
TIM-098a: Another potent AAK1 inhibitor with a similar mechanism of action.
Pyrrolo[2,1-f][1,2,4]triazines: A series of compounds investigated for their inhibitory activity against AAK1.
Quinazoline-based inhibitors: Compounds with structural similarities and inhibitory activity against AAK1.
Uniqueness of Aak1-IN-2: this compound stands out due to its high selectivity and potency in inhibiting AAK1. It has shown promising results in preclinical studies, particularly in reducing neuropathic pain and inhibiting viral infections. Its unique structure and functional group modifications contribute to its enhanced activity and selectivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C20H20N4 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
2-[(1S)-1-amino-3-methylbutyl]-6-pyridin-4-ylquinoline-4-carbonitrile |
InChI |
InChI=1S/C20H20N4/c1-13(2)9-18(22)20-11-16(12-21)17-10-15(3-4-19(17)24-20)14-5-7-23-8-6-14/h3-8,10-11,13,18H,9,22H2,1-2H3/t18-/m0/s1 |
Clave InChI |
FMNWOBLAZAYOSG-SFHVURJKSA-N |
SMILES isomérico |
CC(C)C[C@@H](C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N |
SMILES canónico |
CC(C)CC(C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


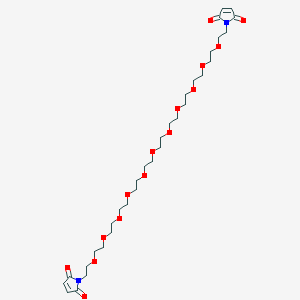
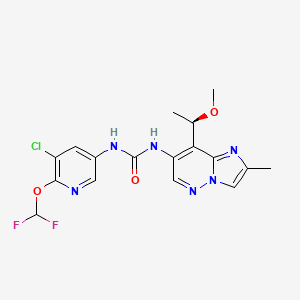

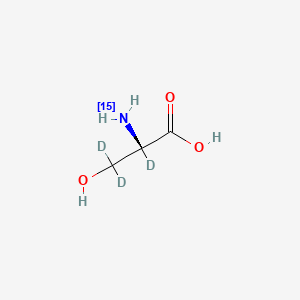

![N-[2-(cyclohexylamino)-1-(4-methoxy-2-methylphenyl)-2-oxoethyl]-N-(4-nitrophenyl)prop-2-ynamide](/img/structure/B12417692.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12417696.png)
![(1S,2R,8R,9S,10S,12S,13S)-10-[(1S)-1-hydroxyethyl]-8-methoxy-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,15,17-tetraen-9-ol](/img/structure/B12417698.png)
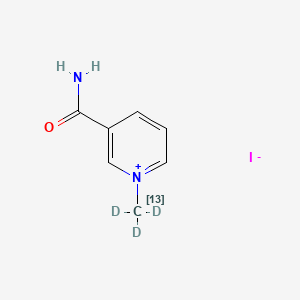

![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-1-methylpyrazolo[3,4-b]pyridin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12417710.png)

